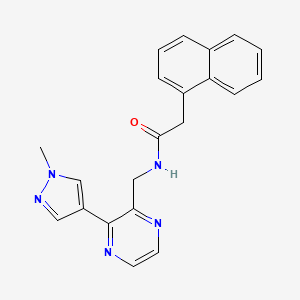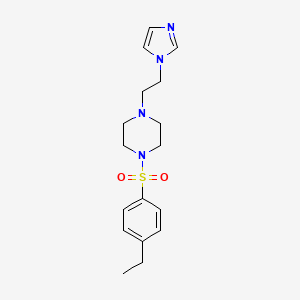
1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the sulfonylation of the piperazine derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography would be employed to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine typically involves multiple steps:
-
Formation of the Imidazole Moiety:
-
Attachment of the Imidazole to the Piperazine:
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the phenyl ring can be substituted via electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of imidazole N-oxide.
Reduction: Conversion to the corresponding sulfide.
Substitution: Formation of bromo or nitro derivatives on the phenyl ring.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-(1H-imidazol-1-yl)ethyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric properties and reactivity.
Uniqueness: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine is unique due to the presence of both the imidazole and sulfonyl groups, which confer distinct chemical and biological properties. The ethyl group on the phenyl ring also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARUCYPNHDMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
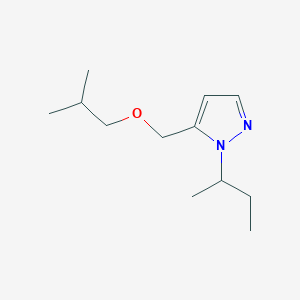
![N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692931.png)
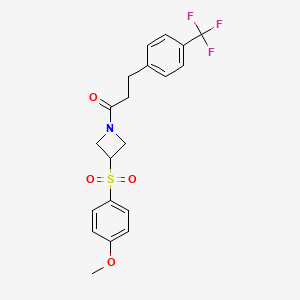

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)
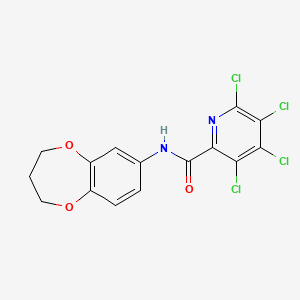
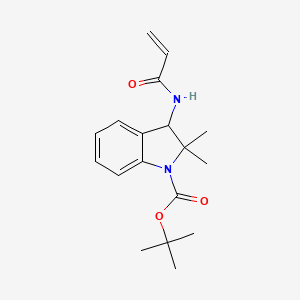
![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)
![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)
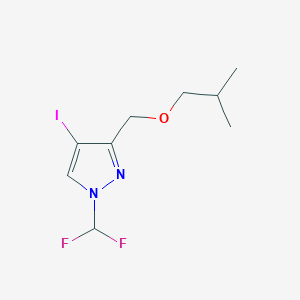
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-4-fluorobenzamide](/img/structure/B2692944.png)
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
